

Technical Support Center: Managing Neutropenia Induced by BAY 1217389

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Compound of Interest

Compound Name: *Mps-BAY1*

Cat. No.: *B15605510*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia observed during experiments with the Monopolar Spindle 1 (MPS1) kinase inhibitor, BAY 1217389.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BAY 1217389 and how does it lead to neutropenia?

A1: BAY 1217389 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase.^[1] MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), which ensures the proper segregation of chromosomes during mitosis.^{[2][3][4]} By inhibiting MPS1, BAY 1217389 abrogates the SAC, leading to premature exit from mitosis, chromosomal missegregation, and ultimately, cell death in rapidly dividing cells.^[5] This anti-proliferative effect is not limited to cancer cells. Hematopoietic progenitor cells, which are responsible for producing neutrophils and other blood cells, are also highly proliferative. Inhibition of MPS1 by BAY 1217389 can disrupt their division, leading to a decrease in the production of mature neutrophils, resulting in neutropenia.^{[6][7]}

Q2: Is neutropenia a known side effect of BAY 1217389 from clinical trials?

A2: Yes, hematologic toxicities, including neutropenia, were the main dose-limiting toxicities (DLTs) observed in a Phase I clinical trial of BAY 1217389 in combination with paclitaxel.^{[1][8]}

[9] Higher exposure to BAY 1217389 was significantly associated with Grade ≥ 3 neutropenia.

[1][9]

Q3: What is the grading system for neutropenia?

A3: The severity of neutropenia is typically graded based on the Absolute Neutrophil Count (ANC) using the Common Terminology Criteria for Adverse Events (CTCAE). The grading is as follows:

Grade	Absolute Neutrophil Count (ANC)
1	
2	$<1.5 - 1.0 \times 10^9/L$
3	$<1.0 - 0.5 \times 10^9/L$
4	$<0.5 \times 10^9/L$

LLN = Lower Limit of Normal. Note: The CTCAE has been updated over time. Researchers should refer to the version specified in their study protocols.[10][11]

Q4: What are the signs and symptoms of neutropenia to watch for in animal models?

A4: In preclinical models, neutropenia itself may not present with obvious clinical signs. However, researchers should be vigilant for secondary signs of infection, which can be more severe in neutropenic animals. These can include:

- Fever
- Lethargy
- Ruffled fur
- Hunched posture
- Weight loss
- Reduced food and water intake

- Inflammation or infection at injection or surgical sites

Q5: How can neutropenia be managed in a preclinical setting?

A5: Management of BAY 1217389-induced neutropenia in a research setting primarily involves careful monitoring, dose modification, and supportive care. In cases of severe or febrile neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production.^[12] Prophylactic antibiotics may also be warranted in cases of severe, prolonged neutropenia to prevent opportunistic infections.

Troubleshooting Guides

Issue 1: Unexpectedly severe neutropenia observed at a planned dose.

- Possible Cause: The dose of BAY 1217389 may be too high for the specific animal strain or model being used, leading to excessive bone marrow suppression.
- Troubleshooting Steps:
 - Confirm Dose Calculation: Double-check all calculations for dose preparation and administration.
 - Review Dosing Schedule: Ensure the dosing schedule is being followed correctly.
 - Dose De-escalation: Reduce the dose of BAY 1217389 in subsequent cohorts to a lower, previously tested, and tolerated level.
 - Staggered Dosing: Consider a less frequent dosing schedule to allow for bone marrow recovery between doses.
 - Supportive Care: Provide supportive care as outlined in the experimental protocols below.

Issue 2: Onset of febrile neutropenia in an animal model.

- Possible Cause: A combination of severe neutropenia (Grade 4) and a concurrent infection.
- Troubleshooting Steps:

- **Isolate the Animal:** If possible and appropriate for the study, isolate the affected animal to prevent the spread of any potential pathogens.
- **Administer Broad-Spectrum Antibiotics:** Consult with a veterinarian to initiate prompt administration of broad-spectrum antibiotics.
- **Consider G-CSF Administration:** The use of G-CSF can help to shorten the duration of severe neutropenia.
- **Environmental Monitoring:** Review animal housing and husbandry procedures to identify and eliminate potential sources of infection.
- **Dose Modification for the Cohort:** For the remaining animals in the cohort, consider a dose reduction or interruption of BAY 1217389.

Data Presentation

Table 1: Incidence of Grade ≥ 3 Neutropenia in the Phase I Trial of BAY 1217389 with Paclitaxel

BAY 1217389 Dose Level (mg, twice daily, 2-days-on/5-days-off)	Number of Patients	Incidence of Grade ≥ 3 Neutropenia	Dose-Limiting Toxicities (DLTs) Related to Neutropenia
32	N/A	N/A	Grade 4 neutropenia >7 days (1 patient)
64	19 (at RP2D)	N/A	Grade 3 neutrophil count decrease (1 patient)
120	N/A	N/A	Grade 3 neutrophil count decrease (1 patient)
240	N/A	N/A	Grade 5 febrile neutropenia (1 patient), Grade 3 febrile neutropenia (2 patients)
Paclitaxel Alone	14	14%	None reported
BAY 1217389 + Paclitaxel (All experimental arms)	41	48%	N/A

Data synthesized from the Phase I clinical trial publication.^[8] N/A: Specific number of patients at each dose level during dose escalation was not detailed in the provided search results, but the overall incidence and DLTs were reported. RP2D: Recommended Phase 2 Dose was established at 64 mg.^{[1][8]}

Experimental Protocols

Protocol 1: Monitoring for Hematologic Toxicity in Xenograft Models

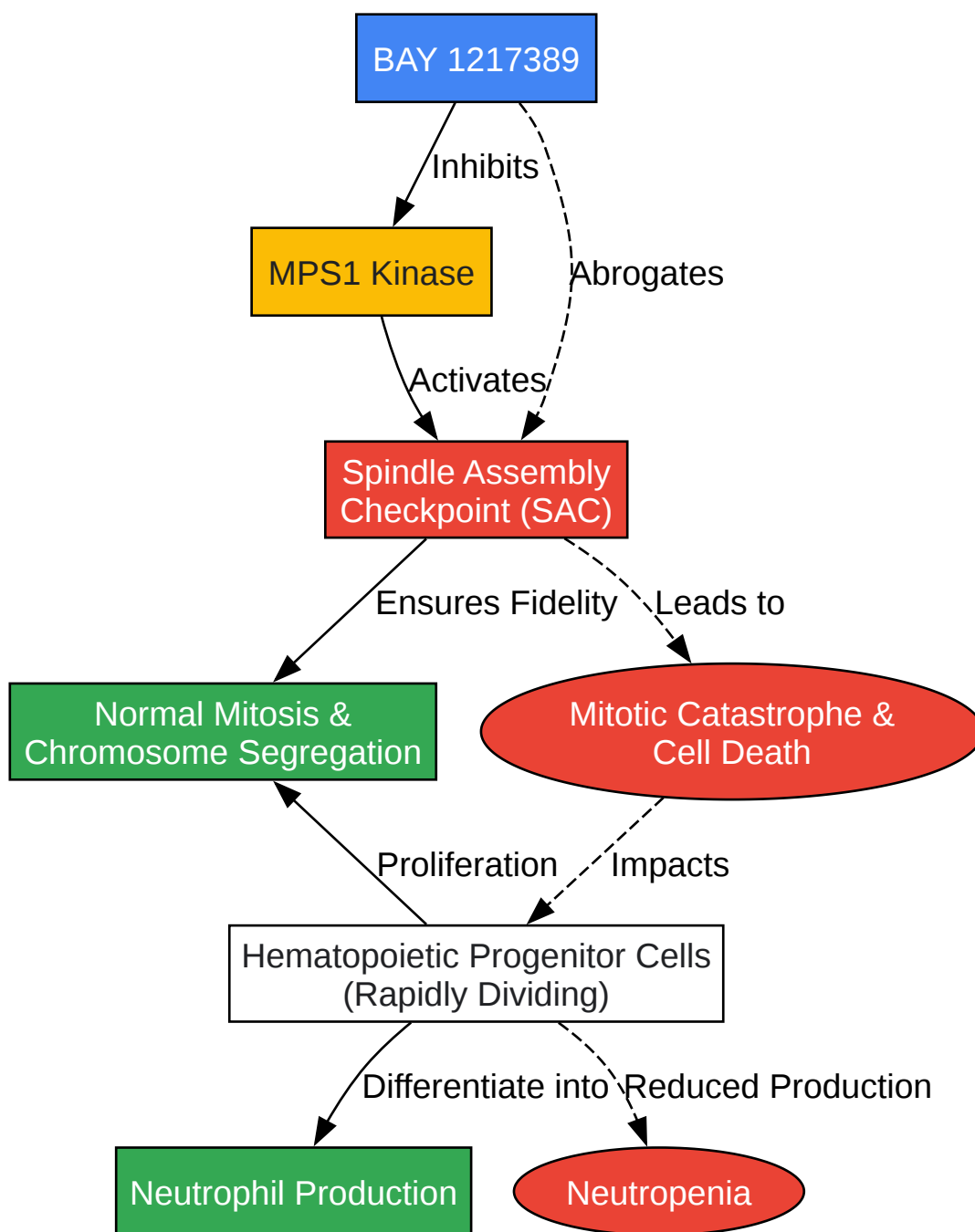
- **Baseline Blood Collection:** Prior to the first administration of BAY 1217389, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from all animals.
- **Complete Blood Count (CBC) with Differential:** Perform a CBC with a differential count to determine baseline values for absolute neutrophil count (ANC), white blood cell (WBC) count, platelets, and red blood cells.
- **On-Study Monitoring:**
 - **Initial Phase (First 2-3 weeks):** Collect blood samples twice weekly to capture the nadir (lowest point) of the neutrophil count.
 - **Later Phases:** Once the pattern of neutropenia is established, the frequency of blood collection can be reduced to once weekly.
- **Body Weight and Clinical Observations:** Monitor and record the body weight and clinical condition of the animals daily.
- **Data Analysis:** Compare on-study ANC values to the baseline for each animal and grade the neutropenia according to the CTCAE.

Protocol 2: Management of Different Grades of Neutropenia in Preclinical Studies

- **Grade 1-2 Neutropenia:**
 - Continue BAY 1217389 administration at the planned dose.
 - Increase the frequency of clinical observations.
- **Grade 3 Neutropenia:**
 - Consider a dose reduction of BAY 1217389 by 25-50% for the next dose.
 - Increase the frequency of blood monitoring to every other day until the ANC recovers to Grade ≤ 2 .
- **Grade 4 Neutropenia:**

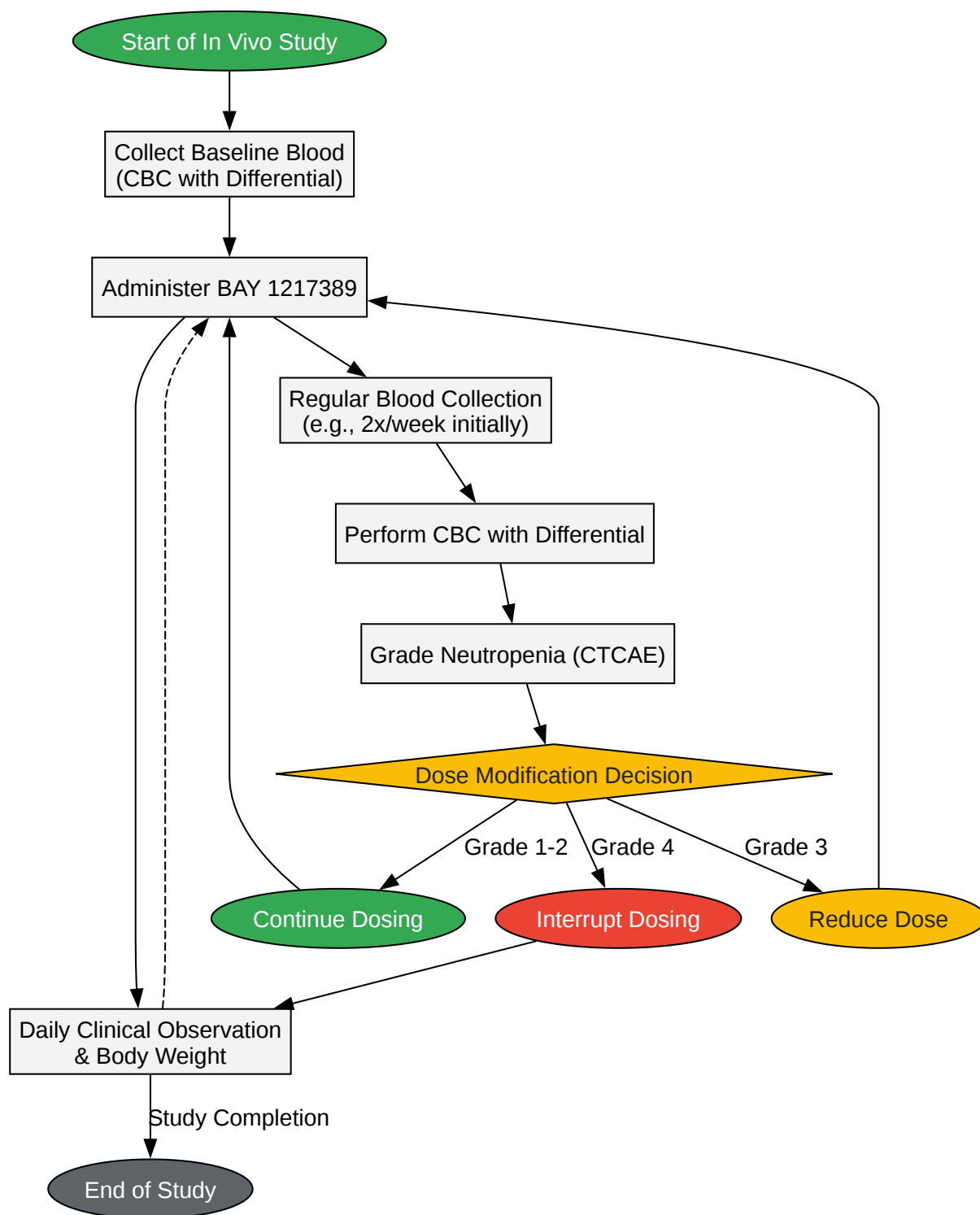
- Interrupt dosing with BAY 1217389.
- Monitor blood counts daily or every other day.
- Provide supportive care, including ensuring easy access to food and water.
- Consult a veterinarian about the prophylactic use of antibiotics.
- Once the ANC recovers to Grade ≤ 2 , dosing may be resumed at a reduced dose (e.g., 50% of the previous dose).
- Febrile Neutropenia (Grade 4 Neutropenia with Fever):
 - Immediately interrupt dosing.
 - Administer broad-spectrum antibiotics as prescribed by a veterinarian.
 - Consider the administration of G-CSF to accelerate neutrophil recovery.
 - Provide fluid support if there are signs of dehydration.

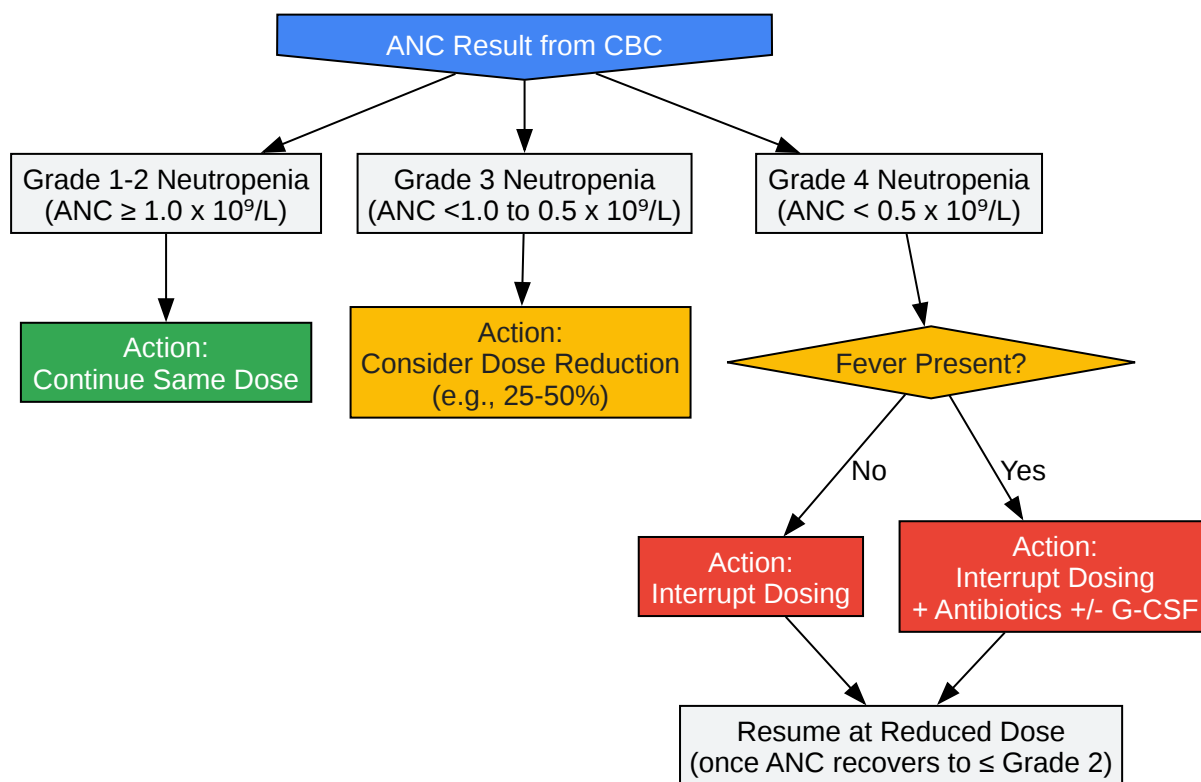
Mandatory Visualization



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Caption: Proposed mechanism of BAY 1217389-induced neutropenia.





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